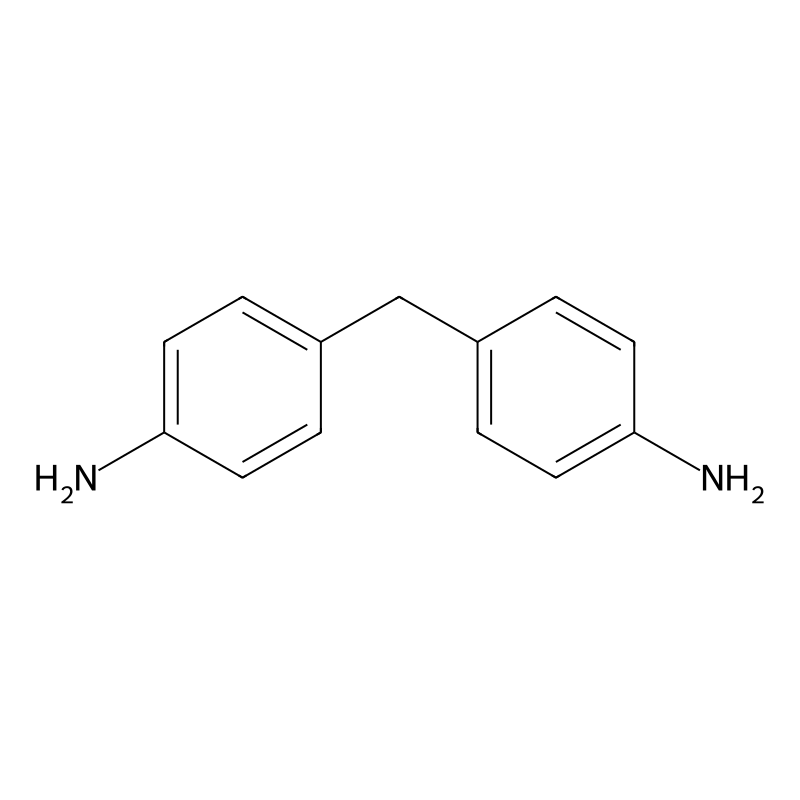

4,4'-Methylenedianiline

C13H14N2

NH2C6H4CH2C6H4NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C13H14N2

NH2C6H4CH2C6H4NH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly sol in cold water. Very sol in alcohol, benzene, ether

Solubility (g/100mL solvent at 25 °C): 273.0 in acetone; 9.0 in benzene; 0.7 in carbon tetrachloride; 9.5 in ethyl ether; 143.0 in methanol; 0.1 in water

In water, 1.00X10+3 mg/L at 25 °C

1 mg/mL at 25 °C

Solubility in water: poor

0.1%

Synonyms

Canonical SMILES

Limited Applications:

4,4'-Methylenedianiline (MDA) has limited applications in direct scientific research due to its potential health hazards, particularly its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC) []. This classification is based on animal studies, which demonstrate an increased risk of developing liver and thyroid tumors following chronic exposure [, ].

Alternative options with similar properties but lower safety concerns are often preferred in research settings.

Historical use in Polymer Research:

Historically, MDA was used as a building block in the synthesis of certain polymers, such as polyurethanes and polyamides []. These polymers have various industrial applications, including in the production of foams, fibers, and coatings. However, due to safety concerns, its use in these applications has largely been phased out in favor of safer alternatives.

Research on the Health Effects of MDA:

While not used directly in most current scientific research, MDA is still the subject of ongoing research, primarily focused on understanding its health effects and developing methods for safe handling and disposal. This research includes:

4,4'-Methylenedianiline is an organic compound with the chemical formula CH₂(C₆H₄NH₂)₂. It appears as a colorless solid, although commercial samples may exhibit yellow or brown hues due to oxidation. This compound is classified as an aromatic amine and is characterized by its diphenylmethane structure, where two amino groups are substituted at the para positions of each benzene ring. 4,4'-Methylenedianiline is primarily produced on an industrial scale and serves as a crucial precursor for polyurethanes, particularly methylene diphenyl diisocyanate

MDA is a hazardous compound with several safety concerns:

4,4'-Methylenedianiline undergoes several significant reactions:

- Polymerization: When heated above 257°C, it can polymerize, forming complex structures that are utilized in various applications.

- Formation of Methylene Diphenyl Diisocyanate: The compound reacts with phosgene to produce methylene diphenyl diisocyanate, a key ingredient in producing polyurethane foams

4,4'-Methylenedianiline has diverse applications:

- Precursor for Polyurethanes: It is chiefly used to manufacture methylene diphenyl diisocyanate, which is integral in producing polyurethane foams used in insulation and cushioning materials.

- Hardener in Epoxy Resins: Smaller quantities are utilized as hardeners in epoxy resins and adhesives.

- Polymer Chemistry: It serves as a monomer for synthesizing polyamides, polyimides, and polyimines.

- Metal Coordination Complexes: The compound can also act as a bidentate ligand in metal coordination chemistry

4,4'-Methylenedianiline is recognized for its potential biological hazards. It is classified as a possible human carcinogen by the International Agency for Research on Cancer and is considered a potential occupational carcinogen by the US National Institute for Occupational Safety and Health. Exposure limits have been established by the Occupational Safety and Health Administration, indicating that prolonged exposure may lead to serious health risks, including skin irritation and respiratory issues

The primary industrial synthesis of 4,4'-Methylenedianiline involves the reaction of formaldehyde with aniline in the presence of hydrochloric acid. This method efficiently utilizes aniline, which is produced in large quantities worldwide. The reaction typically occurs under controlled conditions to maximize yield and minimize by-products

Studies have indicated that 4,4'-Methylenedianiline can penetrate human skin more effectively than rat skin, suggesting significant implications for occupational exposure assessments. Its environmental interactions show that it tends to attach to soil particles when released into the environment and does not bioaccumulate significantly in aquatic life

Several compounds share structural similarities with 4,4'-Methylenedianiline:

Compound Name Structure Unique Features Diaminodiphenylmethane C₁₄H₁₈N₂ Used similarly but has different properties 2,2'-Methylenedianiline CH₂(C₆H₄NH₂)₂ (ortho substitution) Different reactivity due to ortho substitution 3,3'-Diaminodiphenylmethane C₁₄H₁₈N₂ Exhibits different thermal stability 4-Aminodiphenyl C₁₂H₁₅N Less toxic but less versatile than 4,4'-Methylenedianiline These compounds differ primarily in their structural configurations and resultant chemical properties. For instance, while diaminediphenylmethane shares similar applications in polymer chemistry, its reactivity differs due to variations in amino group positioning.

Physical Description

4,4'-diaminodiphenylmethane appears as a tan flake or lump solid with a faint fishlike odor. May be toxic by inhalation or ingestion, and may be irritating to skin. Insoluble in water.

Pellets or Large Crystals; Other Solid; Dry Powder

Pale-brown, crystalline solid with a faint, amine-like odor; [NIOSH]

Solid

COLOURLESS-TO-PALE-YELLOW FLAKES WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR.

Pale-brown, crystalline solid with a faint, amine-like odor.Color/Form

Crystals from water or benzene

Tan flakes, lumps, or pearly leaflets from benzene

Plates or needles (water); plates (benzene)

Light-brown crystals

Light tan to white crystalline solidXLogP3

1.6Hydrogen Bond Acceptor Count

2Hydrogen Bond Donor Count

2Exact Mass

198.115698455 g/molMonoisotopic Mass

198.115698455 g/molBoiling Point

748 to 750 °F at 768 mmHg (NTP, 1992)

398 °C

BP: 257 °C at 18 mm Hg; 249-253 °C at 15 mm Hg; 232 °C at 9 mm Hg

at 102kPa: 398-399 °C

748 °FFlash Point

430 °F (NTP, 1992)

220 °C

428 °F (220 °C) (closed cup)

220 °C c.c.

430 °F

374 °FHeavy Atom Count

15Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

6.8 (Air = 1)

6.8Density

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink

1.070 g/mL at 103 °C

0.5 g/cm³

1.15

1.06 (Liquid at 212 °F)LogP

1.59 (LogP)

log Kow = 1.59

1.59

1.6Odor

Faint, amine-like odorDecomposition

When heated to decomposition it emits highly toxic fumes of aniline and NOx.Melting Point

197 to 198 °F (NTP, 1992)

92.5 °C

91.5-92 °C

198 °FUNII

GG5LL7OBZCRelated CAS

25168-39-2

13552-44-8 (di-hydrochloride)

21646-20-8 (hydrochlorideCl[3:1])GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H370 **: Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]MeSH Pharmacological Classification

CarcinogensVapor Pressure

1e-07 mmHg at 77 °F (calculated) (NTP, 1992)

0.0000002 [mmHg]

2.03X10-7 mm Hg at 25 °C

Vapor pressure, Pa at 197 °C: 133

0.0000002 mmHg at 77 °F

(77 °F): 0.0000002 mmHgPictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

2,4-diaminodiphenylmethane isomer, up to 3%Other CAS

101-77-9

26446-71-9Absorption Distribution and Excretion

... Male rats, guinea pigs and monkeys /were/ treated topically with a low (2 mg/kg bw) or high (20 mg/kg bw) dose of 14C-MDA. In rats, 43% and 10% of the low dose was recovered in urine and feces during a 96 hours period; 2% remained in tissues and skin washing removed 25% of dose. The remainder (26%) was recovered by skin extraction and solubilisation. The percentage of dose absorbed decreased by increasing the dose, but the total amount absorbed (approx. 0.225 mg/rat) was similar after both doses. In guinea pigs, 10% and 18% of the low dose was excreted in urine and feces; 1% was recovered in tissue, 41% in the skin wash and 29% from the application area. The percent of dose absorbed decreased following the high dose, but the amounts absorbed (in mg/animal) doubled.

... The percutaneous absorption of MDA /was invesitgated using/ ... full-thickness rat and human skin in vitro. In this study MDA was topically applied (17.7 - 40.6 ug/sq cm in ethanol) to unoccluded skin, using a flow-through diffusion cell. After 72 hours the absorption into the receptor fluid reached 6.1 +/- 2.0% for rat skin and 13.0 +/- 4.3% for human skin related to applied dose. When the skin was occluded, the absorption of MDA was significantly enhanced reaching approx. 13.3% and 33% for rat and human skin, respectively. At the end of each experiment, considerable residual material remained with the skin (about 23-58%).

MDA is absorbed via skin as well as from the gastrointestinal tract.

The disposition of MDA was also examined following iv administration. In rats, 67% and 31% of the low dose (2 mg/kg bw) was recovered in urine and feces by 96 hr after dosing. In monkeys, the radioactivity occurred primarily in the urine (85%) by 168 hr after dosing (2 mg/kg bw). In guinea pigs, however, 35% and 57% of the dose were eliminated in urine and feces, respectively, during 96 hours.

For more Absorption, Distribution and Excretion (Complete) data for 4,4'-DIAMINODIPHENYLMETHANE (14 total), please visit the HSDB record page.Metabolism Metabolites

A sensitive and specific gas chromatographic/mass spectrometric assay is described for the determination of N-acetyl 4,4'-methylene dianiline and N-acetyl 4,4'-methylene-bis(2-chloroaniline) in urine. The method is based on the solvent extraction of the compounds together with deuterium-labeled internal standards, the compounds being separated and detected by capillary gas chromatography/mass spectrometry as their pentafluoropropyl derivatives. The method has been applied to the detection of 4,4'-methylene-bis(2-chloroaniline) and N-acetyl 4,4'-methylene dianiline in the the urine of workers occupationally exposed to 4,4'-methylene-bis(2-chloroaniline) and 4,4'-methylenedianiline. The results show that while N-acetyl 4,4'-methylene-bis(2-chloroaniline) is a relatively minor urinary metabolite a significant proportion of 4,4'-methylenedianiline is excreted as the N-acetylated compound.

Monoacetyl-4,4'- methylenebis-(2-chloraniline) and monoacetyl-4,4'-methylenedianiline were found in urine of workers exposed to 4,4'-methylenebis-(2-chloraniline) and 4,4'-methylenedianiline. Urine samples collected at the end of a shift showed that the concentration of monoacetyl-4,4'-methylenebis-(2-chloroaniline) was less than 5 percent that of 4,4'-methylenebis-(2-chloroaniline); however, urinary concentration of monoacetyl-4,4'-methylenedianiline was between 20 and 160 percent that of 4,4'-methylenedianiline. It was concluded that acetylation reduces the mutagenicity of 4,4'-methylenebis-(2-chloroaniline) and 4,4'-methylenedianiline.

Upon a single i.p. administration of MDA to Sprague-Dawley rats (30 mg/kg bw) at least 17 urinary metabolites were found. Mainly, the following acetylated metabolites have been identified: N-acetyl-MDA, N,N-diacetyl-MDA, N,N-diacetyl-3-hydroxy-MDA, N-acetyl-4,4'-diaminobenzophenone, and N,N-diacetyl-4,4'-diamino-benzhydrol.

/Researchers/ investigated the formation of stable urinary metabolites in post-shift urine from 63 workers exposed to MIDA. MDA, N-acetyl-MDA (MAMIDA) and N,N'-diacetyl-MDA (DAMDA) were determined in non-hydrolyzed urine samples, and that of total MDA on urine samples after alkaline hydrolysis. Their relative concentrations (arithmetic means) were found to be in the following order: total MDA /greater than/ MAMDA /greater than/ MDA /greater than/ DAMDA. While MAMDA represented more than 50% of total MDA, MDA and DAMDA were lower than 15% and 3% respectively. Acetylation of MDA, described as a possible way of detoxification, is confirmed to be an important metabolism route in humans, essentially through the monoacetylated metabolite. However, the individual ratio MAMDA/total MDA was found to vary widely (roughly from 0% to 100%). The half-life was found to be between 9 and 14 hours.

For more Metabolism/Metabolites (Complete) data for 4,4'-DIAMINODIPHENYLMETHANE (10 total), please visit the HSDB record page.Associated Chemicals

2,4-Diaminodiphenylmethane; 1208-52-2Wikipedia

4,4'-MethylenedianilineBiological Half Life

Plasma: 13 hours; urine: 7 hours; [TDR, p. 872]

About 13% of 33 mg MDA (0.5% in petrolatum) applied for 48 hours onto the back skin during patch testing were recovered in the urine within 57 hours. With the work-up procedure of the urine samples MDA and acetylated MDA could be detected. The biological half-time of excretion of these metabolites in urine can be estimated from levels in end-of-shift and next morning pre-shift urine samples to be between 9 and 14 hours.Use Classification

Chemical Classes -> Benzidines/Aromatic amines

Hazardous Air Pollutants (HAPs)

Hazard Classes and Categories -> CarcinogensMethods of Manufacturing

... From aniline and formaldehyde; ... By hydrogenolysis of p,p'-diaminobenzophenone with LiAlH4.

Acid-catalyzed reaction of formaldehyde with aniline; distillation from polymeric 4,4'-diaminodiphenylmethane.General Manufacturing Information

Paint and Coating Manufacturing

Adhesive Manufacturing

All Other Basic Organic Chemical Manufacturing

Wholesale and Retail Trade

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

Benzenamine, 4,4'-methylenebis-: ACTIVEAnalytic Laboratory Methods

GUIDELINES FOR ANALYSIS OF AROMATIC AMINES ARE AVAILABLE. THE GAS CHROMATOGRAPHIC IDENTIFICATION IS ALSO AVAILABLE.

Method: NIOSH 5029, Issue 2; Procedure: high performance liquid chromatography with ultraviolet and electrochemical detection; Analyte: 4,4'-methylenedianiline; Matrix: air; Detection Limit: ultraviolet detection 0.12 ug per sample; electrochemical detection 0.007 ug per sample.

Method: OSHA 57; Procedure: gas chromatography using an electron capture detector; Analyte: 4.4'-methylenedianiline; Matrix: air; Detection Limit: 10 parts per trillion (81 nanogram/cu m) .Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/Interactions

Four antioxidant species, butylated hydroxyanisole, butylated hydroxytoluene, ethoxyquin and alpha-tocopherol, and three other compounds, 4,4'-diaminodiphenylmethane, acetaminophen and glutathione, were tested for inhibitory effects on hepatocarcinogenesis in male F344 rats. Rats were initially given a single ip injection of diethylnitrosamine (200 mg/kg body weight) and fed a basal diet containing 0.02% 2-acetylaminofluorene from week 2 to week 8. Animals were subjected to partial hepatectomy at the end of week 3. From week 12 to week 36, they were given a basal diet containing 2% butylated hydroxyanisole, 1% butylated hydroxytoluene, 0.8% ethoxyquin, 1% alpha-tocopherol, 0.1% 4,4'-diaminodiphenylmethane, 1% acetaminophen, or 1% glutathione, then killed at week 40, 4 weeks after cessation of treatment with the test chemicals. The incidence of hepatocellular carcinoma was significantly decreased in the groups given ethoxyquin or 4,4'-diaminodiphenylmethane. Quantitative analysis of the number and area of hepatocellular carcinoma per unit liver area revealed a significant decrease in the area of hepatocellular carcinoma in the groups given ethoxyquin, 4,4'-diaminodiphenylmethane or acetaminophen. The results suggest that ethoxyquin, 4,4'-diaminodiphenylmethane and acetaminophen exerted an inhibitory effect on the development of hepatocellular carcinoma, while butylated hydroxyanisole, butylated hydroxytoluene, alpha-tocopherol and glutathione had no significant effect.

The modifying effects of 4,4'-diaminodiphenylmethane (0.1% in diet) administration on liver carcinogenesis induced by 2-acetylaminofluorene (0.02% in diet), 3'-methyl- 4-dimethylaminoazobenzene (0.06% in diet), diethylnitrosamine (0.001% in drinking water) and N-ethyl-N-hydroxyethylnitrosamine (0.1% in drinking water), N-ethyl-N-hydroxyethylnitrosamine induced esophagus and kidney carcinogenesis, and forestomach carcinogenesis induced by butylated hydroxyanisole (1.0% in diet) were examined in F344 male rats. Mean survival time tended to be longer in 4,4'-diaminodiphenylmethane supplemented groups, the difference being significant in diethylnitrosamine + 4,4'-diaminodiphenylmethane and N-ethyl-N-hydroxyethylnitrosamine + 4,4'-diaminodiphenylmethane groups. Intake of carcinogens was slightly but not significantly reduced by 4,4'-diaminodiphenylmethane. The incidences of hyperplastic nodules and hepatocellular carcinomas were significantly decreased in 2-acetylaminofluorene or 3'-methyl-4-dimethylaminoazobenzene + 4,4'-diaminodiphenylmethane groups. Pulmonary metastases were also less common in 3'-methyl-4-dimethylaminoazo benzene or N-ethyl-N-hydroxyethylnitrosamine + 4,4'-diaminodiphenylmethane groups. Development of papillomas in the esophagus but not in tumors in the forestomach was also inhibited by 4,4'-diaminodiphenylmethane. Inhibition in the different organs was not significantly related to decrease in body weight or carcinogen intake, indicating a mechanism independent of non-specific toxic effects or reduction in food consumption. Some other factors possibly related to its ability to cause bile duct proliferation and/or altered activity of enzymes relevant to drug metabolism may be involved.

Limited data in animals showed that pretreatment of rats with the monooxygenase function inhibitor aminobenzotriazol, ameliorated the hepatic effects of 4,4'- methylenedianiline. However, pretreatment with the inhibitor SKF-525A had no effect. Based on these results, the investigators proposed that 4,4'-methylenedianiline requires metabolic activation for its toxicity and that activation is carried out by an isozyme of cytochrome P-450 that is inhibited by aminobenzotriazol, but not SKF-525A.Stability Shelf Life

OXIDIZES IN AIR; PALE YELLOW CRYSTALS TURN DARK COLOR WHEN EXPOSED TO AIR.Dates

Last modified: 08-15-2023Allergic contact dermatitis to braces containing 4,4'-diaminodiphenylmethane, a previously unreported causative agent

Ambra Di Altobrando, Colombina Vincenzi, Michelangelo La Placa, Claudia Tomasini, Paolo Ravarino, Iria Neri

PMID: 32342512 DOI: 10.1111/cod.13583

Abstract

Effects of 3,4-dichloroaniline (3,4-DCA) and 4,4'-methylenedianiline (4,4'-MDA) on sex hormone regulation and reproduction of adult zebrafish (Danio rerio)

Md Nurul Huda Bhuiyan, Habyeong Kang, Jiwon Choi, Soyoung Lim, Younglim Kho, Kyungho Choi

PMID: 33153842 DOI: 10.1016/j.chemosphere.2020.128768

Abstract

3,4-dichloroaniline (3,4-DCA) and 4,4'-methylenedianiline (4,4'-MDA) have been widely used in manufacture of many industrial and consumer products, and hence often detected in aquatic environment. Reproductive toxicity of aniline and its derivatives in aquatic organisms has been suggested, however, knowledge on the endocrine disruption potentials and toxicological consequences of both anilines are not well understood, especially in fish. In this study, we aimed to understand the effects of 3,4-DCA and 4,4'-MDA on sex hormone regulation and reproduction of adult zebrafish (Danio rerio). Following 21 d exposure, significant decreases of the reproduction were observed at 0.38 mg/L 3,4-DCA, and 4.6 mg/L 4,4'-MDA. Moreover, plasma concentrations of testosterone (T) and 17β-estradiol (E2) level were significantly decreased in both male and female fish following the exposure. The sex hormone changes could be explained by the regulatory changes of the genes along the hypothalamic-pituitary-gonadal (HPG) axis, including significant down-regulation of steroidogenic acute regulatory protein (star) and cytochrome P450 family 19 subfamily A (cyp19a) genes in the gonad. Moreover, inhibition of gonadotropin hormone signaling and prostaglandin-endoperoxide synthase 2 (ptgs2) gene expression were observed, suggesting potential disruption of oocyte maturation and ovulation by the exposure. Our observations indicate that 3,4-DCA and 4,4'-MDA can impair reproduction of zebrafish potentially through disruption of steroid hormone synthesis and ovulation.

Reprogrammable Permanent Shape Memory Materials Based on Reversibly Crosslinked Epoxy/PCL Blends

Iker Razquin, Alvaro Iregui, Lidia Orduna, Loli Martin, Alba González, Lourdes Irusta

PMID: 32235334 DOI: 10.3390/molecules25071568

Abstract

Epoxy/Polycaprolactone (PCL) blends cured with a conventional diamine (4,4'-diaminodiphenylmethane, DDM) and with different amounts of a disulfide containing diamine (4, 4´-dithioaniline, DSS) were prepared through melting. The curing process was studied by FTIR and differential scanning calorimetry (DSC) and the mechanical behavior of the networks was studied by DMA. The shape memory properties and the recyclability of the materials were also analyzed. All blends showed a very high curing degree and temperature activated shape memory effect, related to the glass transition of the epoxy resin. The PCL plasticized the mixture, allowing tailoring of the epoxy glass transition. In addition, in the blends cured with DSS, as a consequence of the disulfide exchange reaction, the permanent shape could be erased and a new shape could be reprogrammed. Using this strategy, reprogrammable permanent shape memory materials were obtained.

A validated liquid chromatography/tandem mass spectrometry method for 4,4'-methylenedianiline quantitation in human urine as a measure of 4,4'-methylene diphenyl diisocyanate exposure

Maggy Lépine, Lekha Sleno, Jacques Lesage, Sébastien Gagné

PMID: 30604511 DOI: 10.1002/rcm.8380

Abstract

4,4'-Methylene diphenyl diisocyanate (MDI) is a highly reactive isocyanate used in the production of polyurethanes. Workers exposed to these products may develop sensitization to the diisocyanate compounds, leading to occupational asthma. Quantifying MDI levels is necessary to ensure workplace safety. MDI is metabolized by acetylation and/or conjugation to macromolecules for excretion into urine. All metabolites can be chemically hydrolyzed to form the free diamine 4,4'-methylenedianiline (MDA) as a urinary biomarker of MDI exposure. Current methods involve long sample preparation, or have been designed using costly automation. There is therefore a need to develop a new practical method for assessing exposure to MDI.

Urine samples were acidified and heated to form MDA, followed by neutralization and liquid-liquid extraction. Extracts were separated by reversed-phase chromatography on a HSS T3 column followed by analysis on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

C

N-MDA was selected as the internal standard (IS) of choice following an investigation of internal standard stability. The hydrolysis efficiency, forming free MDA from conjugated metabolites in vivo, was evaluated using 4,4'-methylenebis(acetanilide) spiked into urine and complete hydrolysis occurred after 1 h. A dynamic range of 5 to 500 nM was achieved, and was useful for monitoring MDI exposure considering the biological guidance value (BGV) of 10 μg/L (~50 nM) proposed by the German Research Foundation (DFG). The limit of detection (LOD) and limit of quantification (LOQ) of the method were 0.8 and 2.7 nM, respectively. The intra-day and inter-day precisions were 4.33% and 4.27%, respectively. Finally, the method was tested with inter-laboratory samples from the German External Quality Assessment Scheme (G-EQUAS) program and the results submitted were all within the allowable tolerance range.

A practical and validated method for the analysis of small- to medium-sized batches of samples has been developed for the biological monitoring of MDI exposure in human urine.

Schiff Base Derived from 4,4'-methylenedianiline and p-anisaldehyde: Colorimetric Sensor for Cu

Diganta Kumar Das, Satyapriya Deka, Ankur Kanti Guha

PMID: 31786706 DOI: 10.1007/s10895-019-02443-8

Abstract

The condensation product (L) of 4,4'-methylenedianiline and p-anisaldehyde acts as colorimetric sensor for Cu

and Pb

ions. On interaction with Cu

, ethanolic solution of L changes its color to brown while it becomes light pink on interaction with Pb

. Interaction of Al

with L coated paper strip emits bright blue fluorescence. Metal ions like Mg

, Cu

, Li

, K

, Na

, Mn

, Al

, Hg

, Co

, Pb

, Ni

, Cd

, Zn

, Fe

do not interfere the paper strip sensor. The fluorescent intensity of L in ethanol is quenched 25 times by Pb

ion. The interaction between L and Pb

is reversible and the detection limit of Pb

is 10

M. The binding constant and stoichiometry of binding between L and Pb

was calculated to be 10

and 1:2. Theoretical calculations show that the binding of the metal ions to L are favorable and the fluorescence of L is due to π → π* transition.

Enzymatic treatment for removal of hazardous aqueous arylamines, 4,4'-methylenedianiline and 4,4'-thiodianiline

Debjani Mukherjee, Sandeep Bhattacharya, Keith E Taylor, Nihar Biswas

PMID: 31265982 DOI: 10.1016/j.chemosphere.2019.06.182

Abstract

The search for an effective and sustainable treatment method to remove the recalcitrant atom-bridged bis-anilino compounds, 4,4'-methylenedianiline (MDA) and 4,4'-thiodianiline (TDA) from water is a major challenge and focus of this study. The escalating discharge of these two toxic and carcinogenic pollutants from industrial sources may pose a serious threat to the environment. Crude soybean peroxidase (SBP), isolated from soybean seed hulls (coats), catalyzes the oxidative polymerization of these aqueous pollutants in the presence of hydrogen peroxide. The effects of several process parameters, i.e., pH, hydrogen peroxide-to-substrate concentration ratio and SBP concentration, were investigated to optimize the performance of enzymatic treatment. The minimum effective SBP concentration required for removal of MDA was 0.70 U/mL, which was higher than that of TDA (0.15 U/mL). The reaction time course to achieve ≥95% removal of these compounds from water was determined under those optimum conditions. Identification of the transformed products was performed by means of high-resolution electrospray ionization mass spectrometry. The products generally observed were protonated oxidized oxidative dimers and higher oligomers (most commonly azo-coupled products). Michaelis constant, K

, and maximum reaction velocity, V

, obtained from the Michaelis-Menten (M-M) model revealed that TDA had a 65-fold lower K

than MDA (indicating TDA's higher affinity for SBP), and almost 5-fold higher V

than MDA. A pro-forma cost analysis is presented to assess the possibility of commercialization of enzymatic treatment as an alternative to conventional/traditional treatment methods.

Utility of Serum miR-122, Liver Enzymes, and Hepatic Histopathology in Response to Hepatotoxicants in Sprague-Dawley Rats

Erica E Carroll, Danielle L Ippolito, Matthew G Permenter, B Claire McDyre, Christine E Baer, David M Kumsher, Molly H Boyle, Valerie T DiVito, John A Lewis, Jason M Koontz

PMID: 30205766 DOI: 10.1177/0192623318795435

Abstract

More than 80,000 chemicals are in commercial use worldwide. Hepatic metabolism to toxic intermediates is often a key mechanism leading to tissue damage and organ dysfunction. Effective treatment requires prompt detection of hepatotoxicity, ideally with rapid, minimally invasive diagnostic assays. In this study, archetypal histologic features of chemically induced hepatic injury were compared with clinical chemistries (including liver enzymes) and serum concentrations of microRNA-122 (miR-122, the processed form miR-122-5p), a biomarker of liver injury. The hepatotoxicants 4,4'-methylenedianiline (4,4'-MDA), allyl alcohol (AA), or carbon tetrachloride (CCl

) were orally administered to male Sprague-Dawley rats for 1, 5, 14, or 28 days to induce liver damage. Formalin-fixed, paraffin-embedded liver sections were evaluated histologically for inflammation, fibrosis, necrosis, and lipid accumulation. Liver enzymes were measured in serum, and serum miR-122 concentrations were assessed by quantitative polymerase chain reaction (qPCR). Histologic features of hepatic injury dose-dependently increased in both severity and frequency. Increases in liver enzymes and bilirubin were more pronounced in response to AA or 4,4'-MDA than to CCl

at early time points. Elevated serum miR-122 levels in animals administered CCl

, AA, or 4,4'-MDA were more strongly associated with degree of hepatic histopathology than with dosage. Given this sensitive expression pattern postexposure, liver-specific miR-122 may improve the diagnostic accuracy of early hepatic injury.

Seeing Double: Allergic Contact Dermatitis to para-Amino Compounds

Anne H Boyd, Amy J Zhang, Sara A Hylwa

PMID: 30179973 DOI: 10.1097/DER.0000000000000399

Abstract

Role of the human N-acetyltransferase 2 genetic polymorphism in metabolism and genotoxicity of 4, 4'-methylenedianiline

Raúl A Salazar-González, Xiaoyan Zhang, Mark A Doll, Angeliki Lykoudi, David W Hein

PMID: 31292670 DOI: 10.1007/s00204-019-02516-4

Abstract

4, 4'-Methylenedianiline (MDA) is used extensively as a curing agent in the production of elastomers and is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence in animal experiments. Human N-acetyltransferase 1 (NAT1) and 2 (NAT2) catalyze the N-acetylation of aromatic amines and NAT2 is subjected to a common genetic polymorphism in human populations separating individuals into rapid, intermediate, and slow acetylator phenotypes. Although MDA is known to undergo N-acetylation to mono- and di-acetyl metabolites, very little is known regarding whether this metabolism is subject to the NAT2 genetic polymorphism. We investigated the N-acetylation of MDA by recombinant human NAT1, NAT2, genetic variants of NAT2, and cryoplateable human hepatocytes obtained from rapid, intermediate and slow acetylators. MDA N-acetylation was catalyzed by both recombinant human NAT1 and NAT2 exhibiting a fivefold higher affinity for human NAT2. N-acetylation of MDA was acetylator genotype dependent as evidenced via its N-acetylation by recombinant human NAT2 genetic variants or by cryoplateable human hepatocytes. MDA N-acetylation to the mono-acetyl or di-acetyl-MDA was highest in rapid, lower in intermediate, and lowest in slow acetylator human hepatocytes. MDA-induced DNA damage in the human hepatocytes was dose-dependent and also acetylator genotype dependent with highest levels of DNA damage in rapid, lower in intermediate, and lowest in slow acetylator human hepatocytes under the same MDA exposure level. In summary, the N-acetylation of MDA by recombinant human NAT2 and cryopreserved human hepatocytes support an important role for the NAT2 genetic polymorphism in modifying MDA metabolism and genotoxicity and potentially carcinogenic risk.

Explore Compound Types

Get ideal chemicals from 750K+ compounds